Cas no 105488-46-8 (1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester)

Technical Introduction: 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester is a brominated indole derivative with a hydroxy and ester functional group at the 3- and 2-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The bromo substituent enhances reactivity for further functionalization, while the hydroxy and ester groups provide sites for derivatization or conjugation. Its structural features make it valuable for constructing heterocyclic frameworks or as a precursor in medicinal chemistry research. The methyl ester improves solubility in organic solvents, facilitating handling in synthetic applications. This compound is characterized by high purity and stability under standard storage conditions.
1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester structure
105488-46-8 structure
Product Name:1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester
CAS No:105488-46-8
MF:C10H8BrNO3
MW:270.07942199707
CID:1153970
PubChem ID:54685036
Update Time:2025-06-14

1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester
    • Methyl5-bromo-3-hydroxy-1H-indole-2-carboxylate
    • CS-0343607
    • 105488-46-8
    • Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
    • SCHEMBL21465541
    • Inchi: 1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3
    • InChI Key: GHAWQBMWHBWCHI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(=C(C(=O)OC)N2)O

Computed Properties

  • Exact Mass: 268.96874
  • Monoisotopic Mass: 268.96876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 62.3Ų

Experimental Properties

  • PSA: 62.32

1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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105488-46-8 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester

Research Brief on 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester (CAS: 105488-46-8)

1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester (CAS: 105488-46-8) is a brominated indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromo and hydroxy substituents on the indole ring enhances its reactivity and makes it a valuable intermediate for the synthesis of more complex bioactive molecules.

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester exhibits moderate inhibitory activity against certain kinase enzymes involved in cancer cell proliferation. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the target kinases, providing insights into its mechanism of action.

Another notable research effort, published in Bioorganic & Medicinal Chemistry Letters in 2022, explored the antimicrobial potential of this compound. The researchers synthesized a series of derivatives and evaluated their efficacy against multidrug-resistant bacterial strains. The results indicated that the bromo and hydroxy functional groups play a critical role in enhancing the compound's antibacterial activity, particularly against Gram-positive bacteria.

In addition to its biological activities, 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester has also been investigated as a building block for the synthesis of more complex heterocyclic compounds. A 2023 study in Tetrahedron Letters described a novel synthetic route for the preparation of indole-based scaffolds using this compound as a key intermediate. The researchers highlighted the compound's versatility and ease of functionalization, which make it an attractive candidate for combinatorial chemistry approaches.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential toxicity. Future research directions may include structure-activity relationship (SAR) studies to identify more potent and selective derivatives, as well as in vivo evaluations to assess their therapeutic potential. Overall, 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester represents a valuable tool for drug discovery and a promising candidate for further development in the field of medicinal chemistry.

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